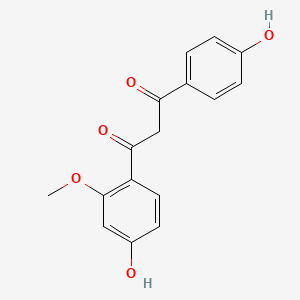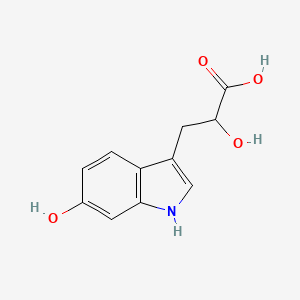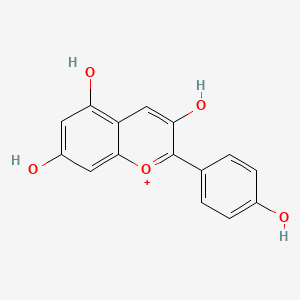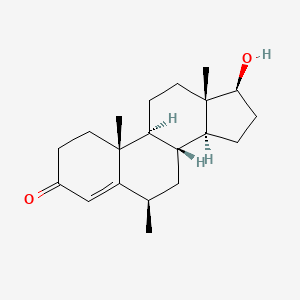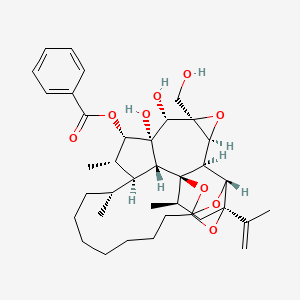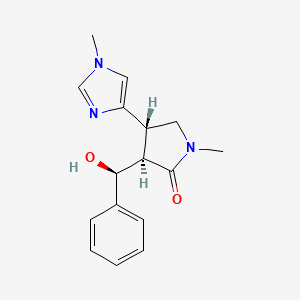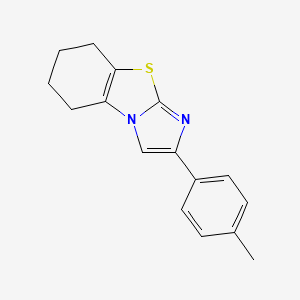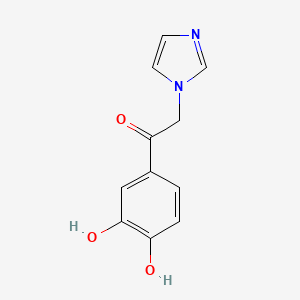
1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydroxyphenyl)-2-(1-imidazolyl)ethanone is an aromatic ketone.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone and its derivatives have been explored for their potential antibacterial and antifungal properties. For example, research has shown that certain imidazole derivatives exhibit significant antibacterial action against E. coli and S. aureus, and antifungal action against C. albicans and C. fumigatus (Sawant et al., 2011). Additionally, the compound's analogues have demonstrated antimicrobial activity against various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida metapsilosis (Ashok et al., 2014).
Chemical Synthesis and Characterization
The compound has been utilized in various chemical syntheses, producing a range of heterocyclic compounds. For instance, its use in the synthesis of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one, where it reacts with N-hydroxyurea, demonstrates its versatility in organic synthesis (Shtamburg et al., 2019). Furthermore, the compound has been a key starting material in the synthesis of various Schiff's bases with potential antibacterial properties (Patel et al., 2011).
Heme Oxygenase Inhibitors
1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone and related compounds have been studied as inhibitors of heme oxygenases, enzymes involved in heme degradation. The structural study of these inhibitors can provide insights for the development of therapeutic applications (Rahman et al., 2008).
Eigenschaften
Produktname |
1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone |
|---|---|
Molekularformel |
C11H10N2O3 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C11H10N2O3/c14-9-2-1-8(5-10(9)15)11(16)6-13-4-3-12-7-13/h1-5,7,14-15H,6H2 |
InChI-Schlüssel |
JHQYDDFNYJJOIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)CN2C=CN=C2)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



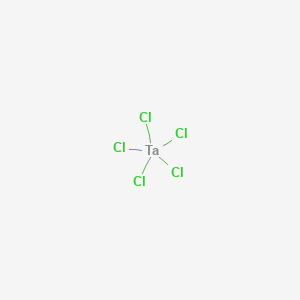
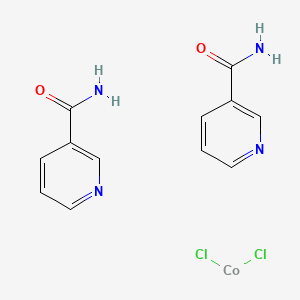
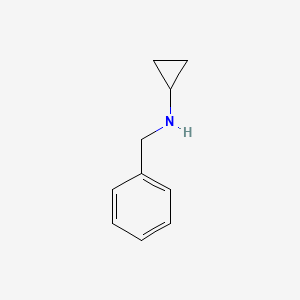
![[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1210319.png)
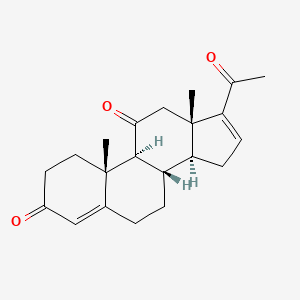
![2-((5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy)-N,N-dimethylethanamine](/img/structure/B1210323.png)
